molecular formula C17H10N2O3 B5811470 2-(5-Formylfuran-2-yl)imidazo[2,1-a]isoquinoline-3-carbaldehyde

2-(5-Formylfuran-2-yl)imidazo[2,1-a]isoquinoline-3-carbaldehyde

Cat. No.: B5811470
M. Wt: 290.27 g/mol
InChI Key: PSWKQXBUSXIHHN-UHFFFAOYSA-N
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Description

2-(5-Formylfuran-2-yl)imidazo[2,1-a]isoquinoline-3-carbaldehyde is a complex heterocyclic compound that features both imidazo[2,1-a]isoquinoline and furan moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Formylfuran-2-yl)imidazo[2,1-a]isoquinoline-3-carbaldehyde typically involves multi-step reactions. One common method includes the [4+2] annulation of 2-arylimidazoles with α-diazoketoesters, catalyzed by Cp*RhIII . The reaction conditions can be precisely controlled to achieve the desired structural diversity at the 5- or 6-position of the imidazo[2,1-a]isoquinoline core .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of cost-effective reagents, and efficient purification techniques, would be applicable.

Chemical Reactions Analysis

Types of Reactions

2-(5-Formylfuran-2-yl)imidazo[2,1-a]isoquinoline-3-carbaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like Lewis acids (e.g., AlCl3).

Major Products

    Oxidation: 2-(5-Carboxyfuran-2-yl)imidazo[2,1-a]isoquinoline-3-carbaldehyde.

    Reduction: 2-(5-Hydroxymethylfuran-2-yl)imidazo[2,1-a]isoquinoline-3-carbaldehyde.

    Substitution: Various substituted derivatives depending on the electrophile used.

Mechanism of Action

The mechanism of action of 2-(5-Formylfuran-2-yl)imidazo[2,1-a]isoquinoline-3-carbaldehyde is not well-documented. its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors, through its unique structural features. The furan and imidazo[2,1-a]isoquinoline moieties may facilitate binding to these targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Formylfuran-2-yl)imidazo[2,1-a]isoquinoline-3-carbaldehyde is unique due to the presence of both furan and imidazo[2,1-a]isoquinoline moieties, which are not commonly found together in a single molecule. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(5-formylfuran-2-yl)imidazo[2,1-a]isoquinoline-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10N2O3/c20-9-12-5-6-15(22-12)16-14(10-21)19-8-7-11-3-1-2-4-13(11)17(19)18-16/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSWKQXBUSXIHHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN3C2=NC(=C3C=O)C4=CC=C(O4)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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